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molecular formula C11H11ClN2O2 B3120141 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 260273-82-3

3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B3120141
M. Wt: 238.67 g/mol
InChI Key: NMALKTKBJPTUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071767B2

Procedure details

To a mixture comprising phosphorus oxychloride (2520 parts) and 2-amino-3-hydroxy pyridine (300 parts) was charged 2-acetyl butyrolactone (348 parts). The resulting mixture was heated to 60° to 65° C. and stirred for 10 hours at the same temperature. The reaction mass was cooled and poured into a mixture of ice and water to produce a quenched reaction mass. The pH was adjusted (pH meter) to 5.5 using aqueous ammonia. The resulting solid was filtered and washed with water followed by drying in vacuum oven to yield 235 parts of 9-hydroxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with a purity (HPLC) of 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[NH2:6][C:7]1[C:12]([OH:13])=[CH:11][CH:10]=[CH:9][N:8]=1.[C:14]([CH:17]1[CH2:22][CH2:21]O[C:18]1=[O:19])(=O)[CH3:15].N>O>[OH:13][C:12]1[C:7]2=[N:6][C:14]([CH3:15])=[C:17]([CH2:22][CH2:21][Cl:3])[C:18](=[O:19])[N:8]2[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1C(=O)OCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 60° to 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled
CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
a quenched reaction mass
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
by drying in vacuum oven

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=CC=CN2C1=NC(=C(C2=O)CCCl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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